

Head-to-head comparison of Cevimeline.HCl and xanomeline

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Compound of Interest		
Compound Name:	Cevimeline.HCl	
Cat. No.:	B10817386	Get Quote

Head-to-Head Comparison: Cevimeline HCl vs. Xanomeline

This guide provides a comprehensive, data-driven comparison of Cevimeline Hydrochloride (HCl) and Xanomeline, two muscarinic acetylcholine receptor agonists. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles, clinical efficacy, and safety.

Executive Summary

Cevimeline HCl and Xanomeline are both muscarinic agonists but exhibit different receptor subtype selectivities, leading to distinct therapeutic applications. Cevimeline HCl is a potent agonist at M1 and M3 receptors, primarily indicated for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[1][2][3] Xanomeline, with its preferential agonist activity at M1 and M4 receptors, has been investigated for neuropsychiatric disorders, including schizophrenia and Alzheimer's disease.[4][5][6][7] This guide will delve into their mechanisms of action, present available quantitative data from clinical trials, detail experimental methodologies, and visualize key pathways.

Mechanism of Action

Both compounds mimic the action of acetylcholine at muscarinic receptors, but their differing affinities for receptor subtypes dictate their clinical effects.



Cevimeline HCI: Primarily targets M3 receptors located on exocrine glands, such as salivary and lacrimal glands.[2][8] Activation of these receptors stimulates the secretion of saliva and tears. It also shows affinity for M1 receptors.[1][2]

Xanomeline: Acts as a functionally selective agonist at M1 and M4 receptors in the central nervous system.[5][9][10] This selectivity is thought to modulate dopamine and glutamate neurotransmission, which is relevant to the pathophysiology of schizophrenia and Alzheimer's disease.[5]

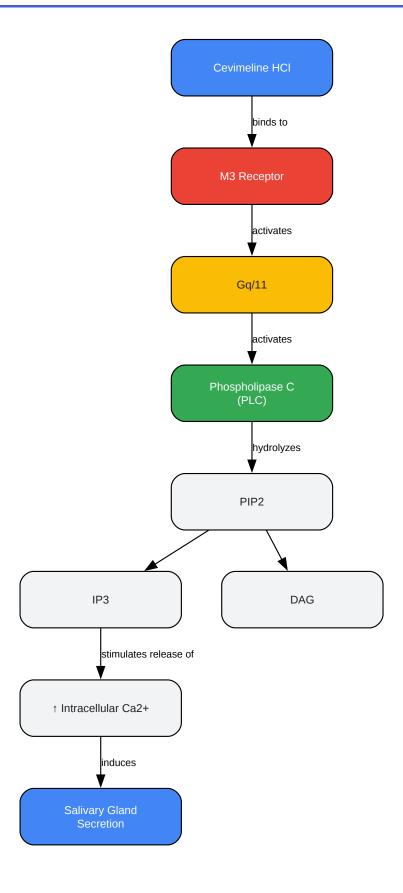
Signaling Pathways

The binding of Cevimeline HCl and Xanomeline to their respective muscarinic receptors initiates intracellular signaling cascades. Muscarinic receptors are G protein-coupled receptors (GPCRs). M1 and M3 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[11]

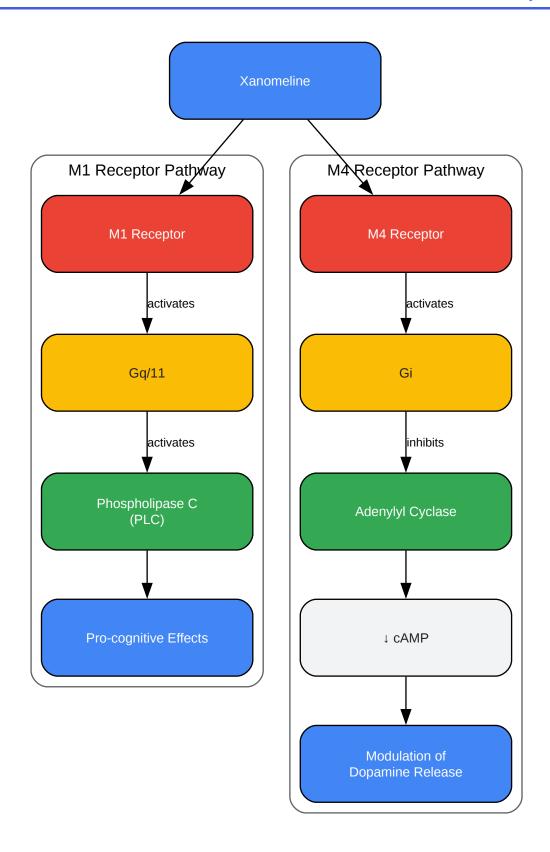
Cevimeline HCI (M3 Receptor Signaling)

Activation of the M3 receptor by Cevimeline leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and glandular secretion.[8]

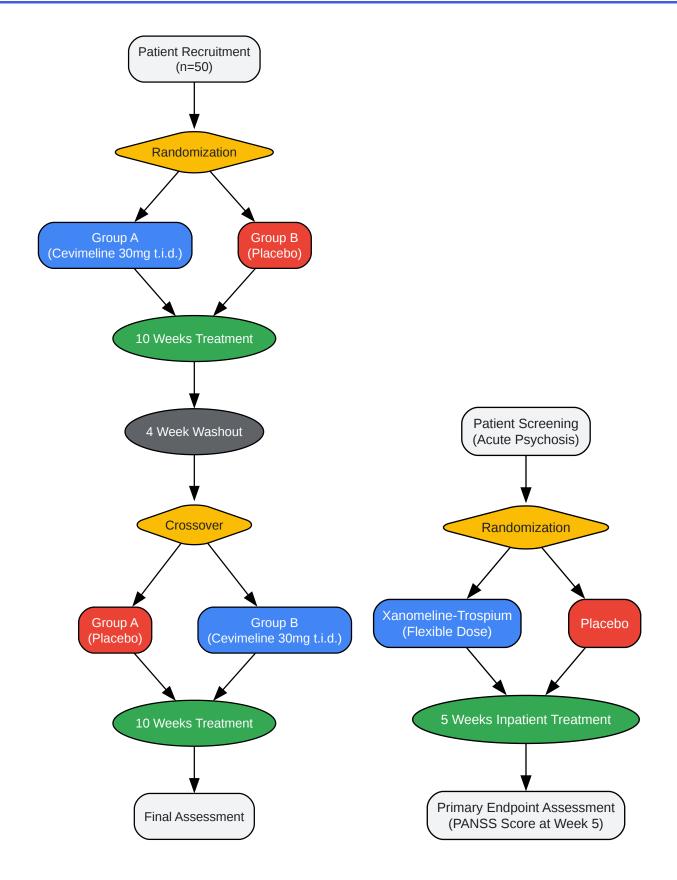












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